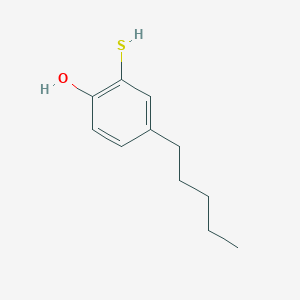
4-Pentyl-2-sulfanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentyl-2-sulfanylphenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a pentyl group (-C5H11) and a sulfanyl group (-SH)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentyl-2-sulfanylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a thiol reagent. For example, 4-pentylphenol can be reacted with thiourea in the presence of a base to yield the desired product. The reaction typically requires mild conditions and can be carried out at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-Pentyl-2-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The phenolic hydroxyl group can be reduced to form corresponding ethers.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethers.
Substitution: Halogenated phenols.
Scientific Research Applications
4-Pentyl-2-sulfanylphenol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Pentyl-2-sulfanylphenol involves its interaction with biological molecules. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and preventing oxidative stress. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their structure and function . These interactions contribute to the compound’s antioxidant and antimicrobial properties.
Comparison with Similar Compounds
Phenol: Lacks the pentyl and sulfanyl groups, making it less hydrophobic and less reactive in certain chemical reactions.
4-Pentylphenol: Similar structure but lacks the sulfanyl group, resulting in different reactivity and biological activity.
2-Sulfanylphenol: Similar structure but lacks the pentyl group, affecting its solubility and interaction with biological membranes.
Uniqueness: 4-Pentyl-2-sulfanylphenol’s unique combination of a pentyl group and a sulfanyl group attached to a phenolic ring imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring antioxidant and antimicrobial activities.
Properties
CAS No. |
60774-09-6 |
|---|---|
Molecular Formula |
C11H16OS |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
4-pentyl-2-sulfanylphenol |
InChI |
InChI=1S/C11H16OS/c1-2-3-4-5-9-6-7-10(12)11(13)8-9/h6-8,12-13H,2-5H2,1H3 |
InChI Key |
YHVARKBCRBINDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















